molecular formula C2H6CuO3 B7799368 Acetic acid, copper(2+) salt, hydrate

Acetic acid, copper(2+) salt, hydrate

Cat. No.: B7799368
M. Wt: 141.61 g/mol
InChI Key: QFWBEIWGYSUWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, copper(2+) salt, hydrate (commonly known as copper(II) acetate trihydrate) is a coordination compound with the molecular formula C₄H₁₂CuO₇ (Cu(CH₃COO)₂·3H₂O) and a molecular weight of 235.68 g/mol . It exists as blue-green crystalline solids and is highly soluble in water. Structurally, it features a copper(II) center coordinated by four acetate ligands and two water molecules in a distorted octahedral geometry, with the third water molecule acting as a lattice hydrate .

Properties

IUPAC Name

acetic acid;copper;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Cu.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWBEIWGYSUWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.O.[Cu]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6CuO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6046-93-1
Record name Copper diacetate monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6046-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Mechanism

CuCO3Cu(OH)2+4CH3COOH2Cu(CH3COO)2H2O+CO2+H2O\text{CuCO}3 \cdot \text{Cu(OH)}2 + 4\text{CH}3\text{COOH} \rightarrow 2\text{Cu(CH}3\text{COO)}2 \cdot \text{H}2\text{O} + \text{CO}2 \uparrow + \text{H}2\text{O}

Acetic anhydride acts as a dehydrating agent, ensuring the monohydrate form by controlling water activity.

Process Parameters (Example 1 from Patent)

ComponentQuantityRole
Basic copper carbonate6,641 g (47.8% Cu)Copper source
Acetic anhydride5,104 gDehydrating agent
Water5,634 mLSolvent
Temperature50–80°CReaction optimization
pH≤3.6Precipitate control

The reaction proceeds under reflux for 2 hours, followed by vacuum drying at 85°C and 40 mbar to yield crystalline monohydrate with >95% purity.

Laboratory-Scale Metathesis Reactions

A displacement reaction between copper sulfate (CuSO4\text{CuSO}_4) and calcium acetate (Ca(CH3COO)2\text{Ca(CH}_3\text{COO)}_2) provides a accessible route for small-scale synthesis, as demonstrated in experimental protocols4:

Reaction Equation

CuSO4+Ca(CH3COO)2Cu(CH3COO)2+CaSO4\text{CuSO}4 + \text{Ca(CH}3\text{COO)}2 \rightarrow \text{Cu(CH}3\text{COO)}2 + \text{CaSO}4 \downarrow

Procedure4

  • Dissolve 182 g of CuSO4\text{CuSO}_4 in hot water.

  • Prepare a separate solution of calcium acetate in warm water.

  • Combine solutions to precipitate calcium sulfate (CaSO4\text{CaSO}_4), leaving copper acetate in solution.

  • Filter and evaporate the filtrate to obtain blue-green crystals.

Yield Optimization

FactorOptimal ConditionEffect on Yield
Temperature60–70°CMaximizes solubility
Molar ratio (Cu:Ca)1:1.05Prevents excess Ca2+\text{Ca}^{2+}
Evaporation rateSlow crystallizationEnhances crystal purity

This method achieves ~85% yield but requires careful pH monitoring to avoid basic copper acetate impurities4.

Role of Acetic Anhydride in Hydrate Control

The inclusion of acetic anhydride in industrial processes critically influences the hydration state of the final product. Studies show that anhydrous copper(II) acetate (Cu2(OAc)4\text{Cu}_2(\text{OAc})_4) forms in water-free conditions, while monohydrate crystallization requires controlled hydration:

Hydration Pathways

Starting MaterialConditionsProduct
Cu(OAc)2H2O\text{Cu(OAc)}_2 \cdot \text{H}_2\text{O}85°C, vacuum dryingCu2(OAc)4\text{Cu}_2(\text{OAc})_4 (anhydrous)
Cu2(OAc)4\text{Cu}_2(\text{OAc})_4Exposure to humid airCu(OAc)2H2O\text{Cu(OAc)}_2 \cdot \text{H}_2\text{O}

Thermogravimetric analysis (TGA) confirms a 9.1% weight loss at 100°C, corresponding to the monohydrate’s water content.

Structural and Spectroscopic Validation

Copper(II) acetate monohydrate adopts a paddle-wheel structure with two copper centers bridged by four acetate ligands. Key characterization data include:

Crystallographic Data

ParameterValue
Cu–Cu distance2.62 Å
Cu–O (acetate)1.97 Å
Cu–O (water)2.20 Å

Electron paramagnetic resonance (EPR) spectra of the monohydrate show antiferromagnetic coupling below 90 K, with a diamagnetic ground state due to spin pairing.

Quality Control and Analytical Techniques

Industrial and academic protocols employ multiple analytical methods to verify product integrity:

Purity Assessment Techniques

  • Atomic Absorption Spectroscopy (AAS): Quantifies copper content (theoretical: 24.46% for monohydrate).

  • Thermogravimetric Analysis (TGA): Confirms hydrate stoichiometry via water loss profiles.

  • X-ray Diffraction (XRD): Validates crystalline structure against reference patterns.

Common Impurities and Mitigation

ImpuritySourceRemoval Method
Basic copper acetateIncomplete reactionpH control (<3.6)
CuO\text{CuO}OverheatingTemperature regulation

Chemical Reactions Analysis

Organic Coupling Reactions

Copper(II) acetate serves as an oxidative coupling agent in organic synthesis, particularly for terminal alkynes:

Eglinton Reaction
This reaction couples two terminal alkynes (RC≡CH) to form a 1,3-diyne (RC≡C−C≡CR) :
Cu2(OAc)4+2RC≡CH2CuOAc+RC≡C−C≡CR+2HOAc\text{Cu}_2(\text{OAc})_4 + 2\,\text{RC≡CH} \rightarrow 2\,\text{CuOAc} + \text{RC≡C−C≡CR} + 2\,\text{HOAc}

Mechanism StepIntermediate/ProductRole of Cu(II) Acetate
Acetylide formationCopper(I) acetylide (RC≡CCu)Oxidizes Cu(I) to Cu(II), releasing acetylide radicals
Radical coupling1,3-DiyneMediates one-electron transfer

This reaction proceeds via copper(I) acetylide intermediates, which are oxidized by Cu(II) acetate to generate radicals for coupling .

(a) Disproportionation and Redox Behavior

Heating Cu(II) acetate with metallic copper produces colorless Cu(I) acetate :
Cu+Cu(OAc)22CuOAc\text{Cu} + \text{Cu(OAc)}_2 \rightarrow 2\,\text{CuOAc}

In hydrothermal systems (100–250°C), Cu₂O reacts with acetate to undergo:

  • Dissolution :
    Cu2O+2HAc2CuAc+H2O\text{Cu}_2\text{O} + 2\,\text{HAc} \rightarrow 2\,\text{CuAc} + \text{H}_2\text{O}

  • Disproportionation :
    2Cu+Cu0+Cu2+2\,\text{Cu}^+ \rightarrow \text{Cu}^0 + \text{Cu}^{2+}

  • Oxidation :
    Cu0+O2CuO\text{Cu}^0 + \text{O}_2 \rightarrow \text{CuO}

Acetate enhances Cu solubility (up to 400 μg/g at 100°C) but promotes CuO precipitation via decarboxylation .

(b) Pigment and Pesticide Formation

Reaction with arsenic trioxide yields Paris green (Cu(C₂H₃O₂)₂·3Cu(AsO₂)₂), a historic insecticide :
3Cu(OAc)2+2As2O3Cu(C2H3O2)23Cu(AsO2)23\,\text{Cu(OAc)}_2 + 2\,\text{As}_2\text{O}_3 \rightarrow \text{Cu(C}_2\text{H}_3\text{O}_2)_2\cdot3\text{Cu(AsO}_2)_2

Ligand Exchange and Structural Dynamics

The dimeric structure of Cu₂(OAc)₄(H₂O)₂ allows ligand substitution reactions:

  • Water ligands are replaceable by stronger-field ligands (e.g., ammonia or pyridine) .

  • Trichloroacetate analogs destabilize the dimer due to electron-withdrawing Cl groups, reverting to monomeric Cu²⁺ ions in solution .

(a) C–H Activation

In arene functionalization, Cu(II) acetate mediates C–H bond cleavage via a concerted metalation-deprotonation (CMD) mechanism :
Ar–H+Cu2(OAc)4Ar–Cu(OAc)+HOAc\text{Ar–H} + \text{Cu}_2(\text{OAc})_4 \rightarrow \text{Ar–Cu(OAc)} + \text{HOAc}

ParameterValueSignificance
Kinetic Isotope Effect (KIE)3.0Indicates C–H cleavage is rate-determining
Activation Energy (ΔG‡)38 kcal/molReflects high thermal requirement

(b) Decarboxylation Catalysis

At >200°C, acetate ligands undergo decarboxylation, releasing CO₂ and reducing Cu(II) to Cu(I) or Cu⁰ :
CH3COOCH3+CO2+e\text{CH}_3\text{COO}^- \rightarrow \text{CH}_3^\bullet + \text{CO}_2 + e^-

Synthetic Preparation

Industrial synthesis involves refluxing copper(II) hydroxide or carbonate with acetic acid :
Cu(OH)2+2CH3COOHCu(CH3COO)2+2H2O\text{Cu(OH)}_2 + 2\,\text{CH}_3\text{COOH} \rightarrow \text{Cu(CH}_3\text{COO)}_2 + 2\,\text{H}_2\text{O}

Key Purification Step : Anhydrous Cu(II) acetate is obtained by dehydrating the hydrate at 100°C under vacuum .

Hydrothermal Reactivity

Experiments at 100–250°C reveal three stages in acetate-bearing systems :

StageProcessKey Reaction
ICu₂O dissolutionCu2O+2HAc2Cu++2Ac+H2O\text{Cu}_2\text{O} + 2\,\text{HAc} \rightarrow 2\,\text{Cu}^+ + 2\,\text{Ac}^- + \text{H}_2\text{O}
IIDisproportionation2Cu+Cu0+Cu2+2\,\text{Cu}^+ \rightarrow \text{Cu}^0 + \text{Cu}^{2+}
IIIOxidationCu0+O2CuO\text{Cu}^0 + \text{O}_2 \rightarrow \text{CuO}

Acetate increases fluid-phase Cu transport but accelerates oxidation at higher temperatures .

Copper(II) acetate hydrate’s reactivity stems from its ability to stabilize multiple oxidation states, mediate radical pathways, and participate in ligand-exchange processes. These properties make it indispensable in organic synthesis, materials science, and geochemical cycles .

Scientific Research Applications

Organic Synthesis

Copper(II) acetate is widely utilized as a catalyst and oxidizing agent in organic synthesis. Notable reactions include:

  • Eglinton Reaction : Used to couple terminal alkynes to form 1,3-diynes.
Cu2(OAc)4+2RCCH2CuOAc+RCC CCR+2HOAc\text{Cu}_2(\text{OAc})_4+2\text{RC}\equiv \text{CH}\rightarrow 2\text{CuOAc}+\text{RC}\equiv \text{C C}\equiv \text{CR}+2\text{HOAc}
  • Hydroamination : Facilitates the addition of amines to alkenes, enhancing the synthesis of complex organic molecules .

Agricultural Applications

Copper(II) acetate serves as an effective fungicide and insecticide. Its use in agriculture helps control fungal diseases and pests, contributing to sustainable farming practices. It is particularly noted for its effectiveness against mildew and other crop pathogens .

Biochemical Applications

In biochemistry, copper(II) acetate monohydrate is employed in DNA extraction protocols due to its ability to precipitate nucleic acids. This application highlights its importance in molecular biology research .

Material Science

Copper(II) acetate is used in the production of high-purity copper compounds and nanomaterials. It acts as a precursor for various copper-based catalysts essential for chemical reactions in industrial processes .

Case Study 1: Use in Organic Synthesis

A study demonstrated the efficiency of copper(II) acetate as a catalyst for the synthesis of ynamines from terminal alkynes and amines. The reaction showcased high yields and selectivity, emphasizing the compound's role in developing new synthetic methodologies .

Case Study 2: Agricultural Efficacy

Research conducted on the application of copper(II) acetate as a fungicide revealed significant reductions in fungal growth on crops when applied at specific concentrations. This study supports its use as an environmentally friendly alternative to synthetic fungicides .

Mechanism of Action

The mechanism by which copper(II) acetate monohydrate exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, disrupting their function. The copper ions can also generate reactive oxygen species, leading to oxidative stress and damage to cellular components . In catalytic applications, the compound facilitates electron transfer processes, enabling various chemical transformations .

Comparison with Similar Compounds

Other Copper Salts with Different Anions

Hydrated copper salts with varying anions exhibit distinct chemical behaviors and applications:

Compound Molecular Formula Molecular Weight (g/mol) Hydration Solubility (Water) Key Applications
Copper(II) acetate trihydrate C₄H₁₂CuO₇ 235.68 3 H₂O 72 g/L (20°C) Catalysis, pigments, fungicide
Copper(II) chlorate tetrahydrate H₈Cl₂CuO₁₀ 302.50 4 H₂O Highly soluble Pyrotechnics, strong oxidizer
Copper(II) sulfate pentahydrate CuSO₄·5H₂O 249.68 5 H₂O 320 g/L (20°C) Agriculture (fungicide), electrolyte

Key Differences :

  • Reactivity : Copper chlorate is a potent oxidizer, while copper acetate is less reactive and safer for organic synthesis .
  • Agricultural Use : Copper sulfate pentahydrate is more widely used in agriculture due to its cost-effectiveness and stability in soil .
Other Hydrated Metal Acetates

Metal acetates differ in solubility, stability, and biological roles:

Compound Molecular Formula Molecular Weight (g/mol) Hydration Metal Oxidation State Applications
Copper(II) acetate trihydrate C₄H₁₂CuO₇ 235.68 3 H₂O +2 Catalysis, pigments
Zinc acetate dihydrate C₄H₁₀O₆Zn 219.50 2 H₂O +2 Dietary supplements, astringent
Iron(II) acetate hydrate C₄H₆FeO₄·xH₂O Varies Variable +2 Textile dyeing, catalyst

Key Differences :

  • Biological Roles: Zinc acetate is non-toxic and used in lozenges for zinc supplementation, whereas copper acetate is toxic in high doses .
  • Stability : Iron(II) acetate is prone to oxidation to Fe(III), limiting its industrial use compared to copper or zinc acetates .
Hydrated Copper Salts with Different Water of Crystallization

Hydration levels influence physical properties and applications:

Compound Molecular Formula Hydration Melting Point (°C) Stability
Copper(II) acetate monohydrate C₄H₁₀CuO₆ 1 H₂O 115–120 Loses water at 100°C
Copper(II) acetate trihydrate C₄H₁₂CuO₇ 3 H₂O 240 (decomposes) Stable at room temperature

Research Findings :

  • Thermal Stability: The trihydrate retains water molecules more effectively than the monohydrate, making it preferable for applications requiring prolonged stability .
  • Solubility: The trihydrate’s higher hydration improves solubility in polar solvents compared to the monohydrate .

Biological Activity

Acetic acid, copper(II) salt, hydrate, commonly referred to as copper acetate, has garnered significant attention in various fields of research due to its notable biological activities. This article explores the biological effects of this compound, including its antimicrobial properties, potential therapeutic applications, and toxicity profiles.

Copper acetate is a coordination compound formed by the reaction of acetic acid with copper(II) ions. Its general formula is Cu C2H3O2)2nH2O\text{Cu C}_2\text{H}_3\text{O}_2)_2\cdot n\text{H}_2\text{O}, where nn represents the number of water molecules associated with the salt. The compound typically appears as blue-green crystals, soluble in water and organic solvents like ethanol and acetone.

Antimicrobial Properties

Copper acetate exhibits significant antimicrobial activity against a variety of pathogens. Studies have demonstrated that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism behind this antimicrobial effect is primarily attributed to the release of copper ions, which disrupt bacterial cell membranes and interfere with metabolic processes.

Microorganism Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

This data indicates that copper acetate can serve as a potential candidate for developing antibacterial agents, especially in medical applications where infection control is critical .

Therapeutic Applications

Recent research has proposed copper acetate as a possible treatment for viral infections, particularly SARS-CoV-2. Its low toxicity profile makes it a suitable candidate for aerosol or nasal spray formulations aimed at impeding viral replication. The chelation of copper ions with amino acids suggests that copper acetate may also play a role in modulating immune responses .

Case Study: Copper Acetate in COVID-19 Treatment

In a study published in early 2022, researchers explored the use of copper acetate aerosols as a complementary treatment for COVID-19. The findings indicated that copper acetate could inhibit viral replication without significant toxicity to host cells. The study highlighted the importance of further clinical trials to establish effective dosages and delivery methods .

Toxicity Profile

Despite its beneficial properties, exposure to high doses of copper compounds can lead to adverse health effects. Case studies have reported liver impairment and increased liver enzymes following excessive exposure to copper salts. However, controlled studies show that lower levels do not result in significant health issues .

The ATSDR toxicological profile emphasizes that while acute exposure can lead to hepatotoxicity, chronic exposure at regulated levels is generally safe for human consumption .

Q & A

Basic Research Questions

Q. What is a reliable laboratory method for synthesizing acetic acid, copper(2+) salt hydrate?

  • Method : Neutralization of copper(II) oxide (CuO) or copper(II) carbonate (CuCO₃) with acetic acid under controlled conditions.

  • Dissolve CuO in excess dilute acetic acid while heating gently. Filter the solution to remove unreacted solids.
  • Slowly evaporate the filtrate using a water bath to form saturated solutions, then crystallize via cooling. Dry the crystals at room temperature to retain hydration .
    • Key Equation :
      CuO+2CH3COOHCu(CH3COO)2xH2O+H2O\text{CuO} + 2\text{CH}_3\text{COOH} \rightarrow \text{Cu(CH}_3\text{COO)}_2\cdot x\text{H}_2\text{O} + \text{H}_2\text{O}.

Q. How can the hydration number (x) in copper(II) acetate hydrate be determined experimentally?

  • Gravimetric Analysis :

  • Weigh a sample, heat to constant mass to remove water, and compare the anhydrous mass to the initial hydrated mass.
  • Calculate moles of water lost: x=mass of watermolar mass of H2O÷moles of anhydrous saltx = \frac{\text{mass of water}}{\text{molar mass of H}_2\text{O}} \div \text{moles of anhydrous salt}.
    • Thermogravimetric Analysis (TGA) : Monitor mass loss during controlled heating to identify dehydration steps .

Q. What factors influence the pH of copper(II) acetate hydrate solutions?

  • Hydrolysis Behavior :

  • In aqueous solutions, the salt dissociates into Cu²⁺ and acetate ions. Cu²⁺ undergoes hydrolysis:
    Cu2++2H2OCu(OH)2+2H+\text{Cu}^{2+} + 2\text{H}_2\text{O} \leftrightarrow \text{Cu(OH)}_2 + 2\text{H}^+, lowering pH.
  • Acetate ions (CH₃COO⁻) act as weak bases, slightly raising pH:
    CH3COO+H2OCH3COOH+OH\text{CH}_3\text{COO}^- + \text{H}_2\text{O} \leftrightarrow \text{CH}_3\text{COOH} + \text{OH}^-.
    • Experimental Testing : Use pH paper or a pH meter to measure solutions at varying concentrations. Compare with theoretical predictions using KaK_a and KbK_b values .

Advanced Research Questions

Q. Which spectroscopic techniques are effective for characterizing copper(II) acetate hydrate’s structure?

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., acetate ligands, water O-H stretches). Peaks near 1550–1650 cm⁻¹ indicate acetate C=O bonds.
  • X-ray Diffraction (XRD) : Resolves crystal lattice parameters and hydration sites.
  • UV-Vis Spectroscopy : Detects d-d transitions of Cu²⁺ in octahedral coordination (e.g., absorption bands ~800 nm) .

Q. How can discrepancies in thermodynamic data (e.g., heat capacity) for copper acetate hydrates be resolved?

  • Data Cross-Validation : Compare results from multiple methods (e.g., calorimetry vs. computational models).
  • Sample Purity : Ensure anhydrous/hydrated phases are isolated without decomposition (e.g., via TGA).
  • Literature Analysis : Review studies under similar conditions (e.g., temperature ranges, measurement techniques). For example, heat capacity discrepancies may arise from differing hydration states or crystal defects .

Q. What is the reaction mechanism between copper(II) acetate and potassium ferrocyanide (K₄[Fe(CN)₆]) in acidic media?

  • Mechanism :

  • Acetic acid protonates ferrocyanide: [Fe(CN)6]4+H+HFe(CN)63\text{[Fe(CN)}_6\text{]}^{4-} + \text{H}^+ \rightarrow \text{HFe(CN)}_6^{3-}.
  • Cu²⁺ reacts with HFe(CN)₆³⁻ to form insoluble Cu₂[Fe(CN)₆]:
    2Cu2++[Fe(CN)6]4Cu2[Fe(CN)6]2\text{Cu}^{2+} + \text{[Fe(CN)}_6\text{]}^{4-} \rightarrow \text{Cu}_2[\text{Fe(CN)}_6] \downarrow.
    • Experimental Observation : Chocolate-brown precipitate confirms product formation. Control pH (4–6) to avoid competing reactions (e.g., Cu(OH)₂ precipitation) .

Methodological Considerations

  • Handling Hydrates : Store samples in desiccators with controlled humidity to prevent unintended hydration/dehydration.
  • Data Reproducibility : Replicate experiments using standardized protocols (e.g., heating rates, reagent concentrations) to minimize variability .
  • Contradictory Evidence : For instance, chloride ions (from NaCl) in acetic acid solutions may accelerate copper oxide dissolution by forming soluble CuCl₂ complexes, altering reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.